molecular formula C7H10NOP B2553585 2-Dimethylphosphorylpyridine CAS No. 2416234-95-0

2-Dimethylphosphorylpyridine

Cat. No.: B2553585
CAS No.: 2416234-95-0
M. Wt: 155.137
InChI Key: KVOMCQURLGCVRQ-UHFFFAOYSA-N
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Description

2-Dimethylphosphorylpyridine is a heterocyclic compound that features a pyridine ring substituted with a dimethylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylphosphorylpyridine typically involves the phosphorylation of pyridine derivatives. One common method is the reaction of pyridine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylphosphorylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoryl oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the dimethylphosphoryl group can act as a directing group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Phosphoryl oxides.

    Reduction: Phosphine oxides.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-Dimethylphosphorylpyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological phosphorylation processes.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Dimethylphosphorylpyridine involves its ability to participate in phosphorylation and dephosphorylation reactions. The dimethylphosphoryl group can interact with various molecular targets, including enzymes and receptors, influencing their activity and function. The compound can act as a phosphoryl donor or acceptor, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Pyridine: The parent compound, which lacks the dimethylphosphoryl group.

    Dimethylphosphorylbenzene: A similar compound with a benzene ring instead of a pyridine ring.

    Phosphorylpyridine: A compound with a phosphoryl group but without the dimethyl substitution.

Uniqueness: 2-Dimethylphosphorylpyridine is unique due to the presence of both the pyridine ring and the dimethylphosphoryl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems that are not observed with other similar compounds.

Biological Activity

2-Dimethylphosphorylpyridine is a compound with significant biological activity, particularly in the context of its chemical reactivity and potential applications in medicinal chemistry. This article explores the biological mechanisms, applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a dimethylphosphoryl group attached to a pyridine ring. This structure enables it to participate in various biochemical reactions, particularly phosphorylation and dephosphorylation processes. The compound's ability to act as both a phosphoryl donor and acceptor is crucial for its biological activity, influencing enzyme functions and cellular signaling pathways .

The biological activity of this compound primarily involves:

  • Phosphorylation Reactions : The dimethylphosphoryl group can facilitate the transfer of phosphate groups to proteins or other biomolecules, thereby modulating their activity.
  • Enzyme Interaction : The compound can interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of its application .
  • Influence on Cellular Processes : By participating in phosphorylation events, this compound can impact critical cellular processes such as metabolism, signal transduction, and gene expression .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Effects : Some studies suggest that derivatives of this compound may possess anticancer properties by inhibiting specific tumor cell lines.
  • Antimicrobial Properties : There is evidence that compounds containing dimethylphosphoryl groups can exhibit antimicrobial activity against certain pathogens .

Applications in Research and Industry

This compound has several notable applications:

  • Chemical Synthesis : It serves as a reagent in organic synthesis and as a ligand in coordination chemistry .
  • Biological Probes : The compound is utilized in studying enzyme mechanisms and biological phosphorylation processes .
  • Pharmaceutical Development : Its potential as a pharmaceutical intermediate is under investigation, particularly for developing drugs targeting enzyme-related diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study/Source Biological Activity Findings
BenchChem Phosphorylation reactionsActs as a phosphoryl donor/acceptor; influences enzyme functions
Smolecule Antitumor and antimicrobialExhibits significant biological activities; potential for drug development
PMC Article Organophosphate interactionsRelated compounds studied for efficacy in acute poisoning treatments

Case Studies

  • Antitumor Activity : A study examined the effects of various dimethylphosphoryl compounds on cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation significantly compared to controls.
  • Enzyme Inhibition : Research focused on the interaction between this compound and specific kinases revealed that it could inhibit enzymatic activity through competitive mechanisms.

Properties

IUPAC Name

2-dimethylphosphorylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NOP/c1-10(2,9)7-5-3-4-6-8-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOMCQURLGCVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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